3-(4-Piperidinylmethoxy)pyridine hydrochloride
Description
Properties
IUPAC Name |
3-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACJEBUVZFGJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Chloromethylation and Etherification
This approach, as detailed in patent CN102304083A, involves the chloromethylation of a pyridine derivative, followed by etherification with piperidine.
-
- React 3-methoxypyridine derivatives with chloromethylating agents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.
- The chloromethyl group is introduced at the 4-position of the pyridine ring.
Etherification with Piperidine:
- Nucleophilic substitution of the chloromethyl group with piperidine in the presence of a base (e.g., potassium carbonate) to form the methoxy linkage.
-
- Acidic work-up to convert the free base into the hydrochloride salt.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Chloromethylation | Formaldehyde, HCl, catalyst (e.g., ZnCl₂) | ~70% | Controlled at low temperature (~0°C) |
| Etherification | Piperidine, base (K₂CO₃), reflux | ~65% | Excess piperidine ensures complete substitution |
| Salt Formation | HCl in ethanol | Quantitative | Ensures stability of final salt |
- The chloromethylation step is critical for regioselectivity, often achieved with formaldehyde derivatives.
- Etherification efficiency depends on the nucleophilicity of piperidine and reaction temperature, typically reflux conditions.
Multi-step Synthesis via Pyridone Intermediates
Based on patent CN104557692A, this route involves constructing the pyridine ring through pyridone intermediates, which are then functionalized.
Preparation of 3-Hydroxy-2-methyl-4-pyridone:
- React 3-hydroxy-2-methyl-pyrokomane with reagents like bicarbonate of ammonia under reflux, followed by filtration.
Conversion to 3,4-Dimethoxy-2-picoline:
- Methylation with methyl sulfate in the presence of potassium hydroxide.
Formation of Pyridine N-oxide:
- Oxidation with hydrogen peroxide in acetic acid.
Chloromethylation and Final Derivatization:
- Chlorination using sulfur oxychloride, followed by conversion to the chloromethyl pyridine derivative.
-
- Nucleophilic substitution at the chloromethyl position with piperidine.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Pyridone synthesis | Bicarbonate, reflux | ~75% | Mild conditions |
| Methylation | Methyl sulfate, KOH | ~80% | High regioselectivity |
| Oxidation | Hydrogen peroxide, acetic acid | ~70% | Controlled temperature (~50°C) |
| Chlorination | Sulfur oxychloride | ~65% | Requires careful handling |
- The multi-step pathway offers high regioselectivity and purity.
- Use of oxidants like hydrogen peroxide facilitates controlled oxidation to pyridine N-oxide.
Direct Methylation and Chlorination of Pyridine Derivatives
Patents such as US5948793A describe direct methylation and chlorination of pyridine derivatives, followed by functionalization with piperidine.
-
- Use methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases.
-
- Chlorination with reagents like phosphorus oxychloride or sulfur oxychloride at low temperatures.
-
- Nucleophilic substitution on chloromethyl groups with piperidine under reflux.
-
- Acidic work-up with HCl to produce the hydrochloride salt.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Methylation | Dimethyl sulfate, base | ~80% | Controlled temperature (~0°C) |
| Chlorination | POCl₃ or SOCl₂ | ~70% | Requires inert atmosphere |
| Piperidine substitution | Piperidine, reflux | ~75% | Excess reagent improves yield |
| Salt formation | HCl, ethanol | Quantitative | Final product stability |
- The direct methylation-chlorination route is efficient for large-scale synthesis.
- Reaction conditions must be tightly controlled to prevent over-chlorination or side reactions.
Notes on Reaction Conditions and Optimization
Temperature Control:
Most steps require low to moderate temperatures (0–80°C) to prevent side reactions.Reagent Purity:
High-purity reagents, especially chlorinating and oxidizing agents, are essential for yield and purity.Solvent Choice:
Dichloromethane, acetic acid, and ethanol are commonly used solvents, chosen for their inertness and solubility profiles.Purification:
Recrystallization from suitable solvents (e.g., ethanol, acetone) ensures high purity of intermediates and final products.
Summary of Key Data
| Method Type | Main Reactions | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Chloromethylation & Etherification | Nucleophilic substitution | 65–70% | Straightforward, scalable | Requires careful temperature control |
| Pyridone Intermediate Route | Multi-step, high regioselectivity | 70–80% | High purity, regioselectivity | Longer synthesis time |
| Direct Methylation & Chlorination | One-pot or multi-step | 70–80% | Suitable for large-scale | Handling hazardous reagents |
Chemical Reactions Analysis
Types of Reactions
3-(4-Piperidinylmethoxy)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 3-(4-Piperidinylmethoxy)pyridine hydrochloride, exhibit promising anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable example includes the synthesis of pyrrolo[3,4-c]pyridine derivatives that demonstrated cytotoxic effects against ovarian and breast cancer cell lines, indicating their potential as anticancer agents .
1.2. Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Piperidine derivatives have been shown to enhance the efficacy of acetylcholinesterase inhibitors, which are crucial in managing Alzheimer's symptoms. For example, modifications to piperidine structures can improve brain penetration and interaction with cholinergic receptors .
Case Studies
3.1. Observational Study on Neuroprotective Effects
A case study investigated the neuroprotective effects of a piperidine derivative in a model of induced neurodegeneration in rodents. The study found that treatment with the compound significantly reduced markers of neuronal damage and improved behavioral outcomes compared to controls . This suggests a potential therapeutic role for this compound in neuroprotection.
3.2. Clinical Trials for Anticancer Efficacy
Another case study focused on the clinical application of a related pyridine compound in patients with advanced cancer types. Preliminary results indicated that patients receiving treatment showed a marked reduction in tumor size and improved quality of life metrics . This supports further exploration into the clinical benefits of piperidine derivatives.
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-(4-Piperidinylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidinylmethoxy/Piperidinyloxy Substituents
3-(4-Piperidinyloxy)benzonitrile Hydrochloride
- Molecular Formula : C₁₂H₁₃ClN₂O
- Molecular Weight : 252.70 g/mol
- Key Features :
4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride
- Molecular Formula : C₁₁H₁₇ClN₂O
- Molecular Weight : 228.72 g/mol
- Key Features :
Methyl 3-(4-Piperidinylmethoxy)benzoate Hydrochloride
- Molecular Formula: C₁₄H₁₉ClNO₃
- Molecular Weight : 285.77 g/mol
- Key Features: Incorporates a benzoate ester group, enhancing solubility in organic solvents. Potential prodrug applications due to ester hydrolysis .
Pyridine Derivatives with Varied Substituents
2-(Chloromethyl)pyridine Hydrochloride
- Molecular Formula : C₆H₆Cl₂N
- Molecular Weight : 164.03 g/mol
- Key Features :
4-Amino-1-(3-methoxy-2-pyridyl)piperidine Hydrochloride
- Molecular Formula : C₁₁H₁₈ClN₃O
- Molecular Weight : 243.73 g/mol
- The 3-methoxy-2-pyridyl substituent may influence selectivity for neurotransmitter receptors .
Pharmacologically Active Analogues
Tinoridine Hydrochloride
- Molecular Formula : C₁₆H₂₁ClN₂O₃S
- Molecular Weight : 356.87 g/mol
- Key Features: A thienopyridine derivative with anti-inflammatory and analgesic properties. Contrasts with this compound in both structure (thieno vs. pyridine core) and therapeutic use (pain management vs. cancer) .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
Table 2: Toxicity and Regulatory Status
Research Implications and Design Considerations
- Binding Affinity: The 4-piperidinylmethoxy group in this compound optimizes interactions with LSD1’s catalytic center, a feature less pronounced in analogues like 3-(4-piperidinyloxy)benzonitrile .
- Solubility and Bioavailability : Ester-containing derivatives (e.g., Methyl 3-(4-piperidinylmethoxy)benzoate HCl) may offer improved pharmacokinetics compared to the parent compound .
Biological Activity
3-(4-Piperidinylmethoxy)pyridine hydrochloride, with the CAS number 1219976-35-8, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanism of action, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-piperidinemethanol with 3-chloropyridine. The reaction is conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Following this, hydrochloric acid is used to yield the hydrochloride salt.
The mechanism of action for this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. It has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is associated with cognitive functions and mood regulation. This modulation can lead to changes in neurotransmission and biochemical pathways relevant to conditions such as depression and anxiety .
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects. A study highlighted that derivatives from a similar scaffold demonstrated robust efficacy in mouse models, suggesting potential therapeutic applications in treating mood disorders .
Antimicrobial Properties
Pyridine derivatives have been noted for their antimicrobial activities. The presence of the piperidine moiety enhances these properties, making them effective against various bacterial strains. Studies have shown that related compounds possess significant antibacterial activity, particularly against resistant strains .
Antiviral Activity
In light of recent global health challenges, research into the antiviral properties of pyridine compounds has gained momentum. The structural characteristics of this compound may confer antiviral activity against pathogens like SARS-CoV-2, although specific studies on this compound are still limited .
Case Studies
-
Antidepressant Research :
A systematic investigation into novel antidepressants revealed that compounds based on the 3-pyridyl ether scaffold exhibited partial agonism at α4β2-nAChRs. These findings suggest that modifications to the piperidine structure could enhance efficacy and selectivity for therapeutic targets . -
Antimicrobial Efficacy :
A study evaluating various pyridine derivatives found that those containing longer alkyl chains showed superior antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of piperidine moieties was crucial for enhancing bioactivity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Piperidinylmethoxy)pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-piperidinemethanol and a halogenated pyridine derivative under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates the ether bond formation. Post-reaction, hydrochloric acid is added to precipitate the hydrochloride salt. Yield optimization requires precise stoichiometric ratios (1:1.2 for pyridine:piperidine derivatives), inert atmospheres to prevent oxidation, and purification via recrystallization (ethanol/water mixtures). Contaminants like unreacted starting materials can reduce purity, necessitating TLC monitoring (Rf = 0.3 in ethyl acetate:hexane 3:1) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.3–8.5 ppm (pyridine protons), δ 3.8–4.2 ppm (methoxy and piperidine CH2 groups), and δ 2.6–3.0 ppm (piperidine N–CH2).
- FT-IR : Bands at 2550 cm⁻¹ (N–H stretch, hydrochloride salt) and 1120 cm⁻¹ (C–O–C ether linkage).
- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion peak at m/z 237.1 [M-Cl]+. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. How does the hydrochloride salt form enhance solubility and stability in biological assays?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (≥50 mg/mL in PBS at pH 7.4) due to ionic interactions, facilitating in vitro assays. Stability studies (25°C, 60% RH) show no degradation over 6 months when stored in airtight, light-protected containers. For cell-based studies, reconstitute in PBS (pH 6.8–7.2) to avoid pH-induced precipitation. Comparative solubility data for freebase vs. hydrochloride forms indicate a 3-fold increase in bioavailability for the salt form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 3-(4-Piperidinylmethoxy)pyridine derivatives?
- Methodological Answer : Discrepancies often arise from impurities (>95% purity required for reproducibility) or assay conditions. For receptor-binding studies:
- Validate compound purity via HPLC (retention time 4.2 min, C18 column, acetonitrile:water 70:30).
- Standardize assay buffers (e.g., Tris-HCl vs. HEPES) to control ionic strength.
- Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding affinities. For example, a reported Ki of 120 nM in serotonin receptor assays may vary ±20% due to buffer composition .
Q. What strategies mitigate toxicity risks during large-scale synthesis or in vivo studies?
- Methodological Answer :
- Engineering Controls : Use closed-system reactors to minimize aerosol exposure.
- PPE : Nitrile gloves (tested for permeation resistance >8 hours), N95 masks, and chemical goggles.
- In Vivo Protocols : Dose escalation studies in rodents (starting at 10 mg/kg) with liver/kidney function monitoring (ALT, creatinine). Acute toxicity (LD50) is typically >500 mg/kg in rats, but chronic exposure may require histopathological analysis .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., methoxy oxygen: charge density -0.45 e).
- MD Simulations : Simulate solvent interactions (water, DMSO) to predict nucleophilic attack feasibility.
- Docking Studies : AutoDock Vina models receptor-ligand interactions (e.g., with GABA_A receptors, binding energy ≤-9 kcal/mol). Validate with experimental IC50 values .
Q. What analytical methods quantify trace impurities in this compound batches?
- Methodological Answer :
- HPLC-UV : Column: C18, 250 mm × 4.6 mm; mobile phase: 0.1% TFA in acetonitrile/water (gradient 20–80% over 20 min). Detect impurities at 254 nm (LOD: 0.1%).
- LC-MS/MS : MRM transitions for common byproducts (e.g., dehydrohalogenated species at m/z 219.1).
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to prevent hydrolysis during storage .
Q. How do structural modifications at the piperidine or pyridine moieties alter the compound’s enzyme inhibition profile?
- Methodological Answer : Introduce substituents (e.g., fluorination at pyridine C5) to modulate steric/electronic effects. For CYP450 inhibition assays:
- Replace the methoxy group with ethoxy to reduce metabolic clearance (t1/2 increases from 2.5 to 4.7 h).
- Methylation at piperidine N-position enhances selectivity for MAO-B (IC50 from 1.2 μM to 0.3 μM). SAR studies require parallel synthesis of 10–15 analogs with logP <3.5 for optimal CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
